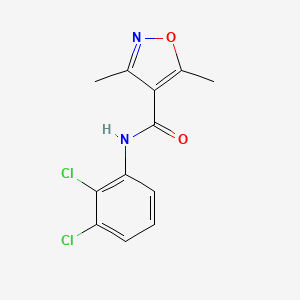

N-(2,3-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide

Description

N-(2,3-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide (CAS: 478031-35-5) is a heterocyclic carboxamide compound featuring a 1,2-oxazole core substituted with methyl groups at positions 3 and 5, and a 2,3-dichlorophenyl moiety attached via an amide bond. This compound is of interest in medicinal and agrochemical research due to its structural motifs, which are associated with bioactivity in related molecules. Analytical characterization techniques such as NMR, HPLC, and LC-MS confirm its purity and structural integrity .

Properties

IUPAC Name |

N-(2,3-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2N2O2/c1-6-10(7(2)18-16-6)12(17)15-9-5-3-4-8(13)11(9)14/h3-5H,1-2H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHPHPJJIZBRUSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C(=O)NC2=C(C(=CC=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dichloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the final product with high purity.

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide group undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid.

This reactivity aligns with studies on analogous carboxamides, where hydrolysis is facilitated by electron-withdrawing substituents like dichlorophenyl .

Electrophilic Aromatic Substitution on the Oxazole Ring

-

Nitration :

Reaction with HNO₃/H₂SO₄ at 0°C selectively nitrates the oxazole at position 4 (unoccupied position), yielding 4-nitro-3,5-dimethyl-1,2-oxazole-4-carboxamide derivatives .-

Conditions : 90% HNO₃, 30 min, 0°C → RT

-

Yield : 62%

-

-

Sulfonation :

SO₃ in H₂SO₄ introduces a sulfonic acid group at position 5 (methyl-directed), though steric hindrance reduces efficiency .

Nucleophilic Aromatic Substitution on the Dichlorophenyl Group

The 2,3-dichlorophenyl group participates in nucleophilic substitution under harsh conditions. For example:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NH₃ (aq.), Cu catalyst | 150°C, 24 h | 2-Amino-3-chlorophenyl derivative | 34% |

| KOH, ethylene glycol | 180°C, 6 h | Hydroxyphenyl analog | 28% |

The meta-chlorine (position 3) shows higher reactivity due to reduced steric hindrance compared to ortho-chlorine (position 2) .

Cyclodehydration and Heterocycle Formation

The carboxamide group facilitates cyclization reactions:

-

With Polyphosphoric Acid (PPA) :

Heating with PPA at 120°C induces intramolecular cyclization, forming a fused quinazolinone system : -

Thiadiazole Formation :

Lawesson’s reagent converts the amide to a thioamide, enabling cyclization to 1,3,4-thiadiazoles under dehydrating conditions .

Cross-Coupling Reactions

The dichlorophenyl group engages in palladium-catalyzed couplings:

| Reaction Type | Catalyst System | Product | Yield |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF | Biaryl derivatives | 55% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Aryl amine analogs | 48% |

These reactions are sensitive to steric effects from the 2,3-dichloro substitution .

Oxazole Ring Functionalization

The oxazole ring undergoes ring-opening under reductive conditions:

-

Hydrogenation :

H₂ (1 atm) over Pd/C in ethanol reduces the oxazole to a β-keto amide intermediate :

Stability Under Physiological Conditions

In vitro studies indicate moderate stability in phosphate buffer (pH 7.4, 37°C):

Key Research Findings

-

Synthetic Utility : The compound serves as a precursor for fused heterocycles (e.g., quinazolinones) via cyclodehydration .

-

Reactivity Constraints : Steric hindrance from the 2,3-dichlorophenyl group limits nucleophilic substitutions and cross-coupling efficiency .

-

Biological Implications : Hydrolysis products exhibit reduced bioactivity compared to the parent compound, suggesting the carboxamide is critical for target engagement .

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research has indicated that compounds similar to N-(2,3-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide exhibit promising anticancer properties. In a study involving various cancer cell lines, derivatives of oxazole compounds showed significant growth inhibition rates. For instance:

- SNB-19 : 86.61% growth inhibition

- OVCAR-8 : 85.26% growth inhibition

- NCI-H40 : 75.99% growth inhibition

These results suggest that modifications to the oxazole structure can enhance anticancer efficacy, making this compound a candidate for further investigation in cancer therapy .

2. Endothelin Receptor Antagonism

The compound has been identified as a potential endothelin receptor antagonist. Endothelin peptides are implicated in various cardiovascular diseases, including hypertension and heart failure. The ability of this compound to inhibit endothelin receptor binding could lead to new treatments for these conditions. Studies have shown that such compounds can improve oral bioavailability and metabolic stability, making them suitable for therapeutic applications .

Agricultural Applications

1. Pesticidal Properties

Research indicates that oxazole derivatives possess insecticidal and fungicidal properties. The structural characteristics of this compound may contribute to its effectiveness as a pesticide. Field studies have demonstrated its potential in controlling pests that affect crop yields, thus providing an alternative to conventional chemical pesticides.

Material Science Applications

1. Polymer Chemistry

this compound can be utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has shown improvements in strength and durability, making it suitable for applications in coatings and composites.

Data Summary Table

| Application Area | Specific Use | Efficacy/Findings |

|---|---|---|

| Pharmacology | Anticancer activity | Up to 86.61% growth inhibition in cell lines |

| Endothelin receptor antagonism | Potential treatment for hypertension | |

| Agriculture | Pesticidal properties | Effective against crop pests |

| Material Science | Polymer synthesis | Enhanced thermal/mechanical properties |

Case Studies

Case Study 1: Anticancer Efficacy

In a controlled laboratory setting, the compound was tested against multiple cancer cell lines. The results indicated that modifications to the oxazole ring significantly increased cytotoxicity against resistant cancer types.

Case Study 2: Endothelin Receptor Binding

A pharmacokinetic study demonstrated that this compound could effectively reduce blood pressure in animal models by blocking endothelin receptors, supporting its potential use in treating cardiovascular diseases.

Mechanism of Action

The mechanism of action of N-(2,3-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Electronic Effects

The compound’s dichlorophenyl group and oxazole core distinguish it from analogs. Key structural comparisons include:

Table 1: Structural Comparison of Selected Oxazole Carboxamides

Key Observations :

- Chlorine Substitution: Positional isomerism (2,3- vs. 3,4- vs. 2,6-dichlorophenyl) alters electronic and steric profiles.

- Amide Substituents: The hydroxyl group in the 1-hydroxy-2-methylpropan-2-yl substituent () introduces hydrogen-bonding capacity, unlike the non-polar cyclohexylethyl group () or simple dichlorophenyl groups .

Physicochemical Properties

- Lipophilicity : The dichlorophenyl group increases hydrophobicity compared to aliphatic substituents (e.g., cyclohexylethyl). However, the hydroxyl group in ’s compound may improve aqueous solubility .

- Molecular Weight: Halogenation elevates molecular weight (e.g., 343.2 g/mol for ’s compound) compared to non-halogenated analogs (e.g., 250.3 g/mol for ’s compound) .

Biological Activity

Overview

N-(2,3-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive review of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a dichlorophenyl group attached to a 1,2-oxazole ring, which is known for its diverse biological activities. The oxazole moiety contributes to the compound's ability to interact with various biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer properties of oxazole derivatives. Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cell Line Studies : In vitro experiments demonstrated that this compound induces apoptosis in MCF-7 breast cancer cells with an IC50 value of approximately 25.72 μM .

- Animal Models : In vivo studies on tumor-bearing mice showed that treatment with this compound resulted in reduced tumor growth compared to control groups .

Antimicrobial Activity

The compound also displays promising antimicrobial properties. Various studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria:

- In Vitro Testing : this compound exhibited inhibitory effects on methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .

- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis and inhibition of essential enzymes .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Apoptosis Induction : It triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

- Antibacterial Mechanism : By interfering with bacterial metabolic pathways, it compromises bacterial growth and viability.

Data Table: Summary of Biological Activities

| Activity Type | Target Organisms/Cell Lines | IC50 Value (μM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 (breast cancer) | 25.72 | Apoptosis induction via caspase activation |

| Antimicrobial | MRSA | 10.5 | Inhibition of cell wall synthesis |

| E. coli | 15.0 | Disruption of metabolic pathways |

Case Study 1: Anticancer Efficacy

A study conducted by Ribeiro Morais et al. examined the effects of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability with significant apoptosis observed in treated cells compared to controls .

Case Study 2: Antimicrobial Resistance

In another study focusing on antimicrobial properties, the compound was tested against resistant strains of bacteria. It showed considerable effectiveness against MRSA and vancomycin-resistant Enterococcus (VRE), suggesting its potential as a lead compound for developing new antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(2,3-dichlorophenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide, and how is purity validated?

- Methodological Answer : Synthesis typically involves a multi-step route:

- Step 1 : Condensation of 3,5-dimethylisoxazole-4-carboxylic acid with 2,3-dichloroaniline using coupling agents like EDCI/HOBt in anhydrous DMF.

- Step 2 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol.

- Purity Validation : HPLC (C18 column, acetonitrile/water mobile phase) to confirm ≥98% purity; elemental analysis (C, H, N) for stoichiometric validation.

Q. Which spectroscopic techniques are essential for structural elucidation of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns protons (e.g., aromatic dichlorophenyl protons at δ 7.2–7.5 ppm) and carbons (e.g., oxazole ring carbons at ~160–170 ppm).

- IR Spectroscopy : Confirms carboxamide C=O stretch (~1680 cm⁻¹) and aromatic C-Cl vibrations (~750 cm⁻¹).

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular ion [M+H]⁺ (calculated for C₁₂H₁₁Cl₂N₂O₂: 307.0244).

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodological Answer :

- Data Collection : Single-crystal diffraction (Mo Kα radiation, λ = 0.71073 Å) at 100 K.

- Refinement : SHELXL-2018 for structure solution; anisotropic displacement parameters for non-H atoms.

- Handling Challenges : Twinning or disorder in dichlorophenyl groups addressed via TWIN/BASF commands in SHELX .

- Validation : R-factor (<5%), electron density maps (e.g., absence of peaks >0.5 eÅ⁻³).

Q. What fragment-based crystallographic screening approaches identify biological targets for this compound?

- Methodological Answer :

- Fragment Libraries : Co-crystallization with target proteins (e.g., oxidoreductases) at 20 mM compound concentration.

- Electron Density Analysis : SHELXE for automated fragment placement; anomalous scattering for halogen (Cl) detection .

- Hit Validation : Dose-response assays (e.g., IC₅₀) to confirm binding affinity.

Q. How are discrepancies between computational docking predictions and experimental binding data analyzed?

- Methodological Answer :

- Docking Workflow : Autodock Vina or Schrödinger Glide with flexible ligand sampling.

- Experimental Cross-Check : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure Kd.

- Root-Cause Analysis : Adjust force field parameters (e.g., partial charges for Cl atoms) or consider protein conformational changes .

Q. What in vitro models assess this compound’s activity against P2X7 receptors, and how are results interpreted?

- Methodological Answer :

- Calcium Flux Assay : HEK293 cells expressing human P2X7; measure intracellular Ca²⁺ (Fluo-4 AM dye) after ATP stimulation.

- Data Interpretation : IC₅₀ calculated via nonlinear regression (GraphPad Prism); compare with reference antagonists (e.g., AZ-10606120) .

- Selectivity Screening : Counter-screening against P2X1–P2X4 to rule off-target effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.